molecular formula C8H4BrFN2O B13543501 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde

5-bromo-6-fluoro-1H-indazole-3-carbaldehyde

Cat. No.: B13543501
M. Wt: 243.03 g/mol
InChI Key: QZEZCJISPYUSCD-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline.

    Cyclization: The aniline derivative undergoes cyclization to form the indazole ring. This can be achieved through various methods, including transition metal-catalyzed reactions.

    Formylation: The final step involves the introduction of the formyl group at the 3-position of the indazole ring. This can be done using Vilsmeier-Haack reaction conditions, where the indazole is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 5-bromo-6-fluoro-1H-indazole-3-carboxylic acid.

    Reduction: 5-bromo-6-fluoro-1H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is used as a key intermediate in the synthesis of more complex indazole derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding how modifications to the indazole ring affect biological activity.

Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. This compound is used in the development of new drug candidates.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    5-Bromo-1H-indazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    6-Fluoro-1H-indazole: Lacks the bromine atom, which may influence its chemical properties.

    1H-Indole-3-carbaldehyde: Similar structure but lacks the bromine and fluorine atoms, leading to different reactivity and applications.

Uniqueness: 5-Bromo-6-fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential for various applications. The combination of these halogens in the indazole ring makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H4BrFN2O

Molecular Weight

243.03 g/mol

IUPAC Name

5-bromo-6-fluoro-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-12-8(4)3-13/h1-3H,(H,11,12)

InChI Key

QZEZCJISPYUSCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)C=O)Br)F

Origin of Product

United States

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